molecular formula C19H14N2O5S B229845 4-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid

4-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid

Cat. No.: B229845
M. Wt: 382.4 g/mol
InChI Key: BLEGSMPCBQYWFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core . Subsequent steps involve sulfonylation and carboxylation reactions to introduce the sulfonylamino and benzoic acid groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, secondary alcohols, and various substituted indole derivatives .

Scientific Research Applications

4-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its sulfonylamino and benzoic acid groups contribute to its versatility in various applications .

Properties

Molecular Formula

C19H14N2O5S

Molecular Weight

382.4 g/mol

IUPAC Name

4-[(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]benzoic acid

InChI

InChI=1S/C19H14N2O5S/c1-21-15-9-10-16(13-3-2-4-14(17(13)15)18(21)22)27(25,26)20-12-7-5-11(6-8-12)19(23)24/h2-10,20H,1H3,(H,23,24)

InChI Key

BLEGSMPCBQYWFG-UHFFFAOYSA-N

SMILES

CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)C(=O)O)C=CC=C3C1=O

Canonical SMILES

CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)C(=O)O)C=CC=C3C1=O

Origin of Product

United States

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